N-(3-chloro-4-fluorophenyl)-3-methyl-2-nitrobenzamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-3-methyl-2-nitrobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, a methyl group, and a nitrobenzamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3-methyl-2-nitrobenzamide typically involves a multi-step process. One common method involves the nitration of 3-methylbenzoic acid to introduce the nitro group, followed by the formation of the amide bond with 3-chloro-4-fluoroaniline. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors for nitration and automated systems for amide bond formation, ensuring consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-3-methyl-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these halogens.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: Formation of N-(3-chloro-4-fluorophenyl)-3-methyl-2-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-(3-chloro-4-fluorophenyl)-3-carboxy-2-nitrobenzamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit essential enzymes or disrupt cell membrane integrity in microorganisms. In the context of anticancer research, it may interfere with cell signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the chloro and fluoro substituents but differs in the core structure, containing a thiazole ring instead of a nitrobenzamide moiety.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: Another similar compound with a pyrazolo[4,3-b]pyridine core, highlighting the diversity in structural frameworks that can be achieved with similar substituents.
Uniqueness
N-(3-chloro-4-fluorophenyl)-3-methyl-2-nitrobenzamide is unique due to its specific combination of substituents and functional groups, which confer distinct chemical reactivity and potential biological activities. Its nitrobenzamide core differentiates it from other compounds with similar substituents but different core structures, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-methyl-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3/c1-8-3-2-4-10(13(8)18(20)21)14(19)17-9-5-6-12(16)11(15)7-9/h2-7H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDRBWWSEQSELE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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